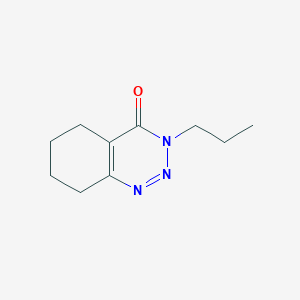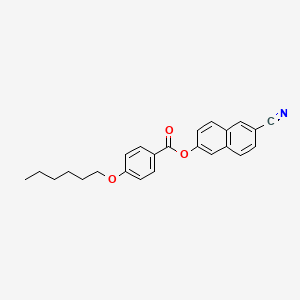
Quinoline, 1,2,3,4-tetrahydro-1-methyl-8-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-1-methyl-8-nitro- is a nitrogen-based heterocyclic compound. It is a derivative of quinoline, which is an aromatic compound with a wide range of applications in medicinal and industrial chemistry. The compound’s structure includes a tetrahydroquinoline core with a methyl group at the 1-position and a nitro group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves traditional methods such as the Skraup synthesis, which includes the heating of aromatic amines with glycerol in the presence of sulfuric acid and an oxidizing agent . For the specific compound Quinoline, 1,2,3,4-tetrahydro-1-methyl-8-nitro-, the synthesis would likely involve similar conditions with appropriate modifications to introduce the methyl and nitro groups at the desired positions.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale chemical reactions under controlled conditions. The Skraup synthesis and other methods like the Friedländer synthesis are commonly used. These methods are optimized for high yield and purity, often involving catalysts and specific reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-1-methyl-8-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with ketone or carboxylic acid groups.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-1-methyl-8-nitro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-1-methyl-8-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline, 1,2,3,4-tetrahydro-2-methyl-: Similar structure but with a methyl group at the 2-position instead of the 1-position.
8-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a methyl group at the 8-position instead of a nitro group.
Tetrahydroquinoline: The parent compound without any substituents.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-1-methyl-8-nitro- is unique due to the presence of both a methyl group at the 1-position and a nitro group at the 8-position. This specific substitution pattern can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
61862-78-0 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-methyl-8-nitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H12N2O2/c1-11-7-3-5-8-4-2-6-9(10(8)11)12(13)14/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
JHQDHQLQGKHEML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide)](/img/structure/B14553679.png)
methanone](/img/structure/B14553683.png)




![N-[(Octahydro-1H-2,5-methanoinden-7-yl)methylidene]hydroxylamine](/img/structure/B14553700.png)
![4,9-Dimethyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran](/img/structure/B14553713.png)





